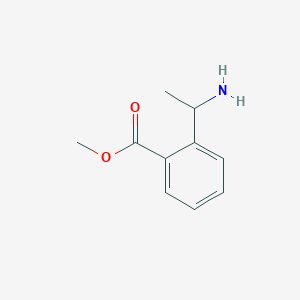

Methyl 2-(1-aminoethyl)benzoate

Description

Properties

IUPAC Name |

methyl 2-(1-aminoethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(11)8-5-3-4-6-9(8)10(12)13-2/h3-7H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZZUYUFXLIADY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

pH Adjustment and Phase Separation

After esterification, the reaction mixture is cooled to +5–10°C to stabilize the product. Aqueous bases (e.g., 4–6% NaOH or KOH) are added to adjust the pH to 6.0–7.0 , neutralizing excess HCl while preventing premature hydrolysis of the ester. The mixture is then extracted with toluene or ethyl acetate , with sodium chloride saturation of the aqueous phase enhancing organic solvent recovery.

Solvent Selection and Yield Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Extraction solvent | Toluene | 88–92% |

| Temperature | +5–10°C | Prevents hydrolysis |

| NaCl saturation | 25–30% w/v | Improves phase separation |

Double extraction increases yield by ≤5%, though it is optional depending on economic considerations.

Industrial-Scale Production Techniques

Industrial adaptations prioritize continuous flow processes to enhance throughput and consistency. Key advancements include:

-

Automated pH control systems : Maintain reaction mixture pH within 6.0–7.0 via real-time feedback loops.

-

High-efficiency liquid-liquid extractors : Reduce solvent waste and improve separation kinetics.

-

Crystallization protocols : Recrystallization from ethanol/water mixtures achieves ≥98% purity, critical for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

While esterification dominates, alternative pathways have been explored:

Reductive Amination of Methyl 2-(1-oxoethyl)benzoate

This method involves reducing the ketone intermediate with sodium borohydride (NaBH4) in methanol. However, yields plateau at 75–80% due to competing over-reduction and imine formation.

Enzymatic Esterification

Lipase-catalyzed reactions (e.g., using Candida antarctica lipase B) offer eco-friendly advantages but face limitations in substrate solubility and enzyme stability.

Challenges and Mitigation Strategies

-

Amine Group Protection : The primary amine in 2-(1-aminoethyl)benzoic acid may undergo unintended acylation. Temporary protection via tert-butoxycarbonyl (Boc) groups before esterification mitigates this.

-

Byproduct Formation : Hydrolysis of the ester group is minimized by strict temperature control (<10°C) during workup .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-aminoethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Nitro or imine derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoate derivatives.

Scientific Research Applications

Organic Chemistry

Methyl 2-(1-aminoethyl)benzoate is utilized as an intermediate in the synthesis of more complex organic molecules. Its structure allows for the development of diverse derivatives that can be tailored for specific applications in research and industry.

Biological Research

The compound has been investigated for its interactions with biological macromolecules, particularly enzymes and receptors. Studies suggest that the amino group can form hydrogen bonds with target molecules, influencing their activity. This property makes it a valuable tool in understanding metabolic pathways and enzyme mechanisms.

Medicinal Chemistry

Research indicates potential therapeutic properties of this compound. It has been explored as a pharmaceutical probe for drug development, particularly in the context of spasmolytic agents and psychotherapeutic compounds . The compound's low toxicity profile enhances its suitability for medicinal applications .

Industrial Applications

In industrial chemistry, this compound is employed in the preparation of catalysts and other chemical processes. Its versatility allows it to serve as a precursor for various industrial chemicals, contributing to advancements in material science.

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on human cell lines, including kidney and colon cells. Results indicated that at concentrations below 11 mM, the compound exhibited minimal toxicity, suggesting its potential safety for use in pharmaceuticals and agricultural applications .

| Cell Type | Concentration (mM) | Viability (%) |

|---|---|---|

| HEK293 (Kidney) | 0 | 100 |

| HEK293 (Kidney) | 11 | ~20 |

| CACO2 (Colon) | 11 | ~50 |

Case Study 2: Spasmolytic Activity

In another study focusing on spasmolytic effects, compounds structurally similar to this compound were tested on isolated rabbit ileum. The results demonstrated significant spasmolytic activity comparable to established standards like papaverine, indicating therapeutic potential in treating gastrointestinal disorders .

Future Perspectives

Research continues to explore the full potential of this compound across various domains:

- Pharmaceutical Development: Ongoing investigations aim to uncover new therapeutic uses, particularly in neurology and gastroenterology.

- Sustainable Chemistry: Its role as a building block in green chemistry initiatives is being examined, particularly concerning eco-friendly synthesis methods.

- Material Science: Future research may focus on its application in developing new materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-(1-aminoethyl)benzoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological pathways.

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Para Substitution

The ortho vs. para substitution pattern significantly impacts physicochemical properties:

- (S)-Methyl 4-(1-aminoethyl)benzoate (para-substituted): Melting Point: Reported as 83–85°C (synthesized via condensation of 2-chloro-3-nitropyridin-4-ol and (S)-1-aminoethyl benzoate) . Solubility: Enhanced solubility in polar solvents due to reduced steric effects compared to the ortho isomer. Chirality: The (S)-configuration introduces enantioselective interactions, relevant in pharmaceutical applications .

- Methyl 2-(1-aminoethyl)benzoate (ortho-substituted): Steric Effects: The proximity of the aminoethyl and ester groups may hinder rotation, leading to distinct crystal packing (as seen in related ortho-substituted benzoates, e.g., Methyl 2-[(2-methylphenoxy)methyl]benzoate) . Reactivity: Ortho-directed reactions (e.g., electrophilic substitution) may proceed differently compared to para analogs.

Table 1: Comparison of Ortho and Para Isomers

Quinoline-Piperazine Benzoate Derivatives

Compounds like Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) and halogenated analogs (C2–C7) share the methyl benzoate backbone but incorporate bulkier substituents:

- Physicochemical Properties: Melting Points: Higher (>200°C) due to extended conjugation and rigidity. Bioactivity: Quinoline derivatives often exhibit antimicrobial or anticancer properties, unlike aminoethyl benzoates, which may target neurological pathways.

Table 2: Key Differences from Quinoline Derivatives

Sulfonylurea-Based Pesticide Benzoates

Methyl benzoates with sulfonylurea groups (e.g., bensulfuron-methyl , primisulfuron-methyl ) differ drastically in substituents:

- Key Features: Pyrimidinylamino-sulfonyl groups enhance herbicidal activity by inhibiting acetolactate synthase. Polarity: Higher logP values (e.g., XLogP3 = 4.3 for oxazole derivatives ) compared to aminoethyl benzoates (predicted lower logP).

Table 3: Contrast with Sulfonylurea Pesticides

| Property | This compound | Bensulfuron-Methyl |

|---|---|---|

| Functional Groups | Aminoethyl, ester | Sulfonylurea, pyrimidine |

| logP | ~1.5 (estimated) | 4.3 (calculated) |

| Use | Research chemical | Herbicide |

Cosmetic Alkyl Benzoates

Simple alkyl benzoates (e.g., methyl benzoate , butyl benzoate ) prioritize volatility and low toxicity for fragrances:

- Stability: Amino groups may reduce hydrolytic stability compared to plain alkyl esters.

Biological Activity

Methyl 2-(1-aminoethyl)benzoate, also known as methyl (S)-2-(1-aminoethyl)benzoate, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an aminoethyl group and an ester functional group. Its chemical formula is , and it exhibits specific stereochemistry that can influence its biological interactions. The amino group can form hydrogen bonds with various biological macromolecules, which is crucial for its activity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aminoethyl group facilitates the formation of hydrogen bonds and electrostatic interactions with target proteins, influencing their structure and function. The ester group may undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular pathways.

Key Mechanisms:

- Hydrogen Bonding : The amino group forms hydrogen bonds with target molecules.

- Electrostatic Interactions : These interactions can modulate the activity of enzymes and receptors.

- Hydrolysis : The ester bond can be hydrolyzed to release active metabolites.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antiviral Activity : Preliminary studies suggest that this compound may act as an inhibitor of hepatitis C virus helicase, indicating its potential in antiviral drug development .

- Antimicrobial Properties : It has been evaluated for its antibacterial effects against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate moderate to good activity against pathogens such as Staphylococcus aureus and Escherichia coli .

- Potential in Drug Development : As a building block in medicinal chemistry, it serves as a precursor for synthesizing more complex pharmaceutical agents.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound. Below are some notable findings:

Q & A

Q. What are the standard synthetic protocols for Methyl 2-(1-aminoethyl)benzoate in academic laboratories?

- Methodological Answer : The synthesis typically involves esterification of benzoic acid derivatives followed by introduction of the aminoethyl group. A positional isomer, methyl 4-(2-aminoethyl)benzoate, can be prepared via catalytic hydrogenation of a nitrile intermediate using palladium hydroxide in methanol . For the target compound, retrosynthetic AI tools (e.g., Template_relevance models) predict feasible routes by analyzing databases like Reaxys and Pistachio. Key steps include protecting group strategies for the amine and optimization of coupling reactions .

Table 1 : Example Synthetic Routes

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Nitrile reduction | Pd(OH)₂, H₂, MeOH | 85% | |

| Esterification | H₂SO₄, MeOH, reflux | 90% |

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies the ester (-COOCH₃), aromatic protons, and aminoethyl (-CH₂NH₂) groups. For example, methyl benzoate derivatives show characteristic ester carbonyl signals at ~168–170 ppm in ¹³C NMR .

- X-ray Crystallography : SHELXL refines crystal structures by least-squares methods, while Mercury visualizes intermolecular interactions (e.g., hydrogen bonds) .

- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]⁺ for C₁₀H₁₃NO₂: 180.1025) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles) to avoid skin/eye contact (H313/H333 risks) .

- Conduct reactions in fume hoods to minimize inhalation.

- Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data in synthesizing this compound?

- Methodological Answer :

- Cross-Verification : Use X-ray crystallography (SHELXL) to validate bond lengths/angles against DFT-optimized structures .

- Adjust Reaction Parameters : If AI-predicted routes fail, modify solvent polarity (e.g., switch from DMF to THF) or catalyst loading (e.g., Pd/C vs. Pd(OH)₂) .

Q. What strategies optimize reaction yields of this compound under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Test Pd-based catalysts for hydrogenation efficiency. For example, Pd(OH)₂ gives higher yields (85%) than Pd/C (70%) in nitrile reductions .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution rates for amine introduction .

- Temperature Control : Reflux conditions (e.g., 80°C in methanol) improve esterification kinetics .

Q. How can researchers design bioactivity assays for this compound based on structurally similar compounds?

- Methodological Answer :

- Structural Analogs : Ethyl 2-(aminomethyl)benzoate exhibits antimicrobial activity via membrane disruption assays . Adapt these protocols by testing against Gram-positive/negative bacteria.

- Mechanistic Studies : Use Ca²⁺ sensitivity assays (e.g., myosin light-chain kinase inhibition) to explore smooth muscle modulation, as seen in RhoA/ROK pathway studies .

Data Contradiction Analysis

Q. How to address inconsistent NMR data for this compound derivatives?

- Methodological Answer :

- Dynamic Effects : Aminoethyl rotation may cause signal broadening. Use variable-temperature NMR to resolve splitting .

- Impurity Identification : Compare HRMS data with theoretical values to detect byproducts (e.g., oxidation to carboxylic acids) .

Software and Computational Tools

Q. Which software tools are recommended for modeling this compound’s crystal structure?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.